1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)ethanone hydrochloride
Description
This compound is a structurally complex molecule featuring:
- A piperazine core substituted with a 2-fluorophenyl group at the 4-position.
- A pyrazole ring (1H-pyrazol-1-yl) at the ethanone’s second position, which is further modified with a 5-methyl group and a 4-methylpiperazine-1-carbonyl moiety at the 3-position.
- A hydrochloride salt formulation, enhancing solubility and bioavailability .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with piperazine derivatives known for antimicrobial, kinase-inhibitory, or anticancer activities .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN6O2.ClH/c1-17-15-19(22(31)28-9-7-25(2)8-10-28)24-29(17)16-21(30)27-13-11-26(12-14-27)20-6-4-3-5-18(20)23;/h3-6,15H,7-14,16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIHUXOJYLJLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)N4CCN(CC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)ethanone hydrochloride is a complex organic molecule that exhibits significant biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.90 g/mol. The structure includes a piperazine ring, which is known for its presence in various bioactive compounds, enhancing the molecule's interaction with biological targets.
Neuropharmacological Effects
Research indicates that derivatives containing the 2-fluorophenyl piperazine moiety exhibit significant activity against monoamine oxidase (MAO) enzymes, particularly MAO-B. In a study involving pyridazinone derivatives, compounds with similar structures demonstrated potent inhibitory effects on MAO-B, with IC50 values as low as 0.013 µM for the most active derivative . This suggests that the compound may influence neurotransmitter metabolism, potentially offering therapeutic avenues for conditions such as depression and anxiety.
Cytotoxicity Studies
Cytotoxicity assessments have shown that certain derivatives of compounds related to this structure can induce cell death in cancer cell lines. For instance, one study reported that a derivative caused complete cell death at concentrations of 50 and 100 µM while exhibiting no significant cytotoxic effects at lower concentrations (1, 10, or 20 µM) . This differential effect highlights the potential for selective toxicity in cancer therapies.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:
- Monoamine Oxidase Inhibition : The compound's ability to inhibit MAO-B may lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial in mood regulation.
- Receptor Modulation : The piperazine structure allows for potential interactions with serotonin receptors (5-HT), which could further elucidate its role in neuropharmacology.
Case Study 1: MAO-B Inhibition
In a comparative study of several pyridazinone derivatives, it was found that modifications to the fluorophenyl group significantly affected MAO-B inhibition. The most effective compound exhibited an IC50 value significantly lower than others tested, indicating a strong correlation between structural modifications and biological activity .
Case Study 2: Cancer Cell Line Testing
A series of related compounds were tested on L929 fibroblast cells to evaluate their cytotoxic properties. One derivative showed complete cell death at higher concentrations, suggesting that structural similarities to the target compound may confer similar biological properties .
Data Tables
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| T6 | 0.013 | MAO-B Inhibition |
| T3 | 27.05 | Cytotoxicity |
| T1 | >100 | Non-cytotoxic |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Piperazine Substitution: The target compound’s 2-fluorophenyl-piperazine contrasts with the chlorophenyl (antimicrobial ), phenyl (synthetic intermediate ), or trifluoromethylphenyl (anticancer ) groups in analogs. Fluorine enhances metabolic stability and target binding in kinase inhibitors .
Heterocyclic Core :
- The pyrazole in the target compound is substituted with a methyl group and a 4-methylpiperazine carbonyl, differing from imidazole-based antimicrobials or pyrazole analogs lacking the carbonyl . This modification may influence binding to ATP pockets in kinases or microbial enzymes.
Salt Form :
- The hydrochloride salt enhances solubility compared to neutral analogs like those in , which could improve oral bioavailability.
Functional and Pharmacological Insights
- Antimicrobial Potential: The dual piperazine-pyrazole design parallels compounds in , where piperazine-azole hybrids show broad-spectrum activity. However, the 4-methylpiperazine carbonyl might reduce cytotoxicity compared to chlorophenyl derivatives.
- Kinase Inhibition : The fluorophenyl and methylpiperazine groups resemble fragments in kinase inhibitors targeting EGFR or VEGFR . The pyrazole core could mimic adenine in ATP-binding sites.
- Synthetic Accessibility : The compound’s synthesis likely involves coupling a 2-fluorophenyl-piperazine with a pre-functionalized pyrazole, similar to methods in .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized during preparation?
The synthesis involves multi-step reactions typical of piperazine derivatives. A common approach includes:
- Step 1 : Reacting 1-(2-fluorophenyl)piperazine with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the ethanone backbone .
- Step 2 : Coupling the pyrazole moiety (5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazole) via nucleophilic substitution or amide bond formation, monitored by thin-layer chromatography (TLC) .
- Purification : Flash chromatography or crystallization with ether/hexane mixtures improves yields (>70%) and purity (>95%) . Critical parameters : Temperature control (0–25°C), anhydrous solvents, and stoichiometric ratios of reagents .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- NMR spectroscopy : and NMR verify piperazine ring conformation, pyrazole substitution patterns, and carbonyl group positions .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 486.2) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect byproducts .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, suggesting storage at 2–8°C .
- pH sensitivity : Hydrolysis of the piperazine-carbonyllinkage occurs at pH < 3 or > 10, requiring neutral buffered solutions for in vitro assays .
- Light sensitivity : UV-Vis spectroscopy indicates photodegradation under prolonged UV exposure; amber vials are recommended .
Advanced Research Questions
Q. What computational strategies can predict biological targets and structure-activity relationships (SAR)?
- Molecular docking : The fluorophenyl and pyrazole groups show high affinity for serotonin receptors (5-HT/5-HT) in docking simulations using AutoDock Vina .
- QSAR modeling : Substituent modifications (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) correlate with changes in receptor binding energy (ΔG = -1.2 to -8.4 kcal/mol) .
- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP3A4-mediated metabolism .
Q. How can contradictory pharmacological data from different assays be resolved?
- Case study : Discrepancies in IC values (e.g., 5-HT inhibition ranging from 12 nM to 1.2 µM) may arise from:
- Assay conditions : Differences in buffer ionic strength or temperature .
- Impurity interference : Byproducts from incomplete coupling steps (e.g., unreacted pyrazole) may antagonize targets .
- Resolution : Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and repurify batches showing anomalies .
Q. What strategies optimize in vitro-to-in vivo translation for this compound?
- Metabolic stability : Liver microsome assays (human/rat) identify rapid N-demethylation of the 4-methylpiperazine group (t = 15–30 min), prompting prodrug design .
- Formulation : Nanoemulsions or cyclodextrin complexes improve aqueous solubility (from <0.1 mg/mL to >5 mg/mL) for intravenous administration .
Q. How can synthetic challenges in multi-step reactions be mitigated?
- Intermediate characterization : Isolate and characterize intermediates (e.g., 1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone) via NMR to ensure correct progression .
- Reaction optimization : Use microwave-assisted synthesis to reduce coupling reaction times (from 12 hours to 2 hours) .
- Scale-up risks : Exothermic reactions during chloroacetyl chloride addition require controlled dropwise addition and cooling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
